molecular formula C20H21FN6O5 B610414 Raltegravir CAS No. 518048-05-0

Raltegravir

Cat. No. B610414
M. Wt: 444.4234
InChI Key: CZFFBEXEKNGXKS-UHFFFAOYSA-N
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Description

Raltegravir is an antiretroviral drug produced by Merck & Co., used to treat HIV infection . It is the first of a new class of HIV drugs, the integrase inhibitors . It is primarily metabolized by glucuronidation .


Synthesis Analysis

The synthesis of Raltegravir involves an eight-step process including aminonitrile formation, protection with benzyloxycarbonyl group, conversion of the nitrile to the amidoxime, cyclization to form hydroxypyrimidinone, N-methylation, amidation with microwave-assistance, deprotection, and amidation with acyl chloride .


Molecular Structure Analysis

The crystal structures of Raltegravir were determined from high-resolution powder XRD patterns using Rietveld refinement . The crystal structure reveals its conformational and synthon differences .


Chemical Reactions Analysis

Raltegravir belongs to the biopharmaceutics classification system (BCS) class II category and has poor aqueous solubility and chemical stability in acidic/basic medium . A colorimetric method has been developed for the estimation of Raltegravir in pharmaceutical formulation and human biological fluids using 3-methyl-2-benzothiazolinone hydrazone (MBTH) reagent .


Physical And Chemical Properties Analysis

Raltegravir has poor aqueous solubility and chemical stability in acidic/basic medium . It is a human immunodeficiency virus integrase strand transfer inhibitor that is prescribed for the treatment of HIV-1 infection .

Scientific Research Applications

  • Treatment of HIV-1 Infection : Raltegravir is widely used for treating HIV-1 infected patients, noted for its favorable safety profile without significant unexpected adverse events (R. de Miguel et al., 2018).

  • Resistance Mechanisms : Mutations in the HIV integrase gene, such as E92Q, G140S Q148H, N155H, and E157Q, can lead to treatment failure and resistance to Raltegravir. These mutations impair the activities of integrase protein and reduce sensitivity to Raltegravir (I. Malet et al., 2008).

  • Viral DNA Kinetics in Resistant Patients : Studies have shown that certain mutations, like Q148H, can ‘freeze’ HIV integrase into a catalytically inactive state, while mutations like G140S/Q148H can rescue this inactive form, contributing to resistance to Raltegravir (O. Delelis et al., 2008).

  • Combination with Other Antiretroviral Drugs : Raltegravir has shown potent antiretroviral activity and is well tolerated in HIV-1-infected individuals, especially when combined with other antiretroviral drugs like efavirenz, tenofovir, and lamivudine or emtricitabine (C. Hicks & R. Gulick, 2009).

  • Safety and Efficacy : Raltegravir has demonstrated safety and efficacy in treatment-experienced patients with multidrug-resistant virus, indicating its valuable role in the management of HIV, especially in patients with limited treatment options (B. Grinsztejn et al., 2007).

  • Cross-Resistance Profile : Cross-resistance studies have highlighted the need for second-generation integrase inhibitors with limited cross-resistance to Raltegravir, essential for managing HIV-1 infection in patients treated with Raltegravir (L. Van Wesenbeeck et al., 2010).

Safety And Hazards

Raltegravir is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Raltegravir shows significant and sustained virologic and immunologic response in combination with other antiretrovirals in treatment-experienced HIV-1 infected patients who show evidence of viral replication or multidrug-resistant HIV-1 strains, without any significant tolerability issues . It is increasingly used in children and has shown promising results in the clinic .

properties

IUPAC Name

N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFFBEXEKNGXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048660
Record name Raltegravir
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Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Raltegravir inhibits HIV integrase to prevent the viral genome being incorporated into the human genome. Raltegravir is primarily metabolized by glucuronidation., Raltegravir inhibits the catalytic activity of HIV-1 integrase, an HIV-1 encoded enzyme that is required for viral replication. Inhibition of integrase prevents the covalent insertion, or integration, of unintegrated linear HIV-1 DNA into the host cell genome preventing the formation of the HIV-1 provirus. The provirus is required to direct the production of progeny virus, so inhibiting integration prevents propagation of the viral infection. Raltegravir did not significantly inhibit human phosphoryltransferases including DNA polymerases alpha, beta, and gamma.
Record name Raltegravir
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Record name Raltegravir
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Product Name

Raltegravir

CAS RN

518048-05-0
Record name Raltegravir
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Record name Raltegravir [USAN:INN]
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Record name Raltegravir
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Record name N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide
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Record name RALTEGRAVIR
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Record name Raltegravir
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Synthesis routes and methods

Procedure details

A solution of Raltegravir potassium (˜2 g) in water was acidified with 2N HCl until pH 2 was obtained. The acidified solution was extracted with MTBE (600 ml). The organic extract was evaporated to dryness. Raltegravir free hydroxy (1.5 g) was obtained as a white powder.
Quantity
2 g
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Citations

For This Compound
10
Citations
SG Deeks, S Kar, SI Gubernick… - Nature Reviews Drug …, 2008 - go.gale.com
… to raltegravir develops rapidly during virological failure, and that viruses resistant to raltegravir will … dampen enthusiasm for the use of raltegravir in a potentially non-adherent population. …
Number of citations: 40 go.gale.com
JD Croxtall, KA Lyseng-Williamson, CM Perry - Drugs, 2008 - Springer
… raltegravir.[16] No oxidative metabolism of raltegravir was observed in liver microsomes.[21] … primary route of metabolic clearance of raltegravir.[16] After single-dose coadministration of …
Number of citations: 59 link.springer.com
C Hicks, RM Gulick - Clinical Infectious Diseases, 2009 - academic.oup.com
… Raltegravir is the first approved human immunodeficiency … Clinical trials have demonstrated that raltegravir-containing … -resistant HIV infection, raltegravir-containing treatment with an …
Number of citations: 215 academic.oup.com
J Cocohoba, BJ Dong - Clinical therapeutics, 2008 - Elsevier
… , and raltegravir may be taken without regard to meals. In Phase II studies in treatmentnaive patients, raltegravir … disease, the addition of raltegravir to an optimized background regimen …
Number of citations: 153 www.sciencedirect.com
Z Temesgen, DS Siraj - Therapeutics and clinical risk management, 2008 - Taylor & Francis
… -daily dosing regimen for raltegravir. High fat meal slows the rate of absorption of raltegravir but also … may be coadministered with raltegravir without adjustment in the dose of raltegravir. …
Number of citations: 111 www.tandfonline.com
JF Mouscadet, L Tchertanov - … journal of medical …, 2009 - eurjmedres.biomedcentral.com
… , raltegravir, was approved for clinical use under the name of Isentress™. The results of the various clinical trials that have evaluated raltegravir … to treatment with raltegravir. Although …
Number of citations: 60 eurjmedres.biomedcentral.com
JJ Eron, DA Cooper, RT Steigbigel, B Clotet… - The Lancet Infectious …, 2013 - thelancet.com
… in the raltegravir group in the open-label raltegravir phase, raltegravir resistance mutations in the … failure in the open-label raltegravir phase developed raltegravir resistance mutations. …
Number of citations: 159 www.thelancet.com
MD Liedtke, CR Tomlin, SM Lockhart… - Infection and Drug …, 2014 - Taylor & Francis
… of raltegravir. It is well tolerated, and the most commonly reported adverse effects include headache, nausea, and diarrhea. Serious adverse effects with raltegravir … safety of raltegravir in …
Number of citations: 33 www.tandfonline.com
KEE Rokas, PB Bookstaver… - Annals of …, 2012 - journals.sagepub.com
… The nucteoside-based regimen of raltegravir with tenofovir/… Raltegravir used with optimized background therapy … vitro and in vivo data on raltegravir potency, defined as the ability …
Number of citations: 19 journals.sagepub.com
R de Miguel, R Montejano… - Expert opinion on …, 2018 - Taylor & Francis
Introduction: Raltegravir (RAL) was the first commercialized agent from a new drug class with an innovative target, the integrase. Since its introduction in clinical practice RAL has …
Number of citations: 17 www.tandfonline.com

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